molecular formula C8H15NO2 B12853914 (2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate

(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate

Cat. No.: B12853914
M. Wt: 157.21 g/mol
InChI Key: ANTSDZJWRUGUEW-ACZMJKKPSA-N
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Description

(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of methyl groups at the 3rd and 5th positions and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 3,5-dimethylpyrrolidine derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or platinum complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2nd position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylpyrrolidine-2-carboxylic acid, while reduction could produce 3,5-dimethylpyrrolidine-2-methanol.

Scientific Research Applications

(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the active site. The pathways involved may include modulation of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and carboxylate ester groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S,3S,5S)-3,5-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h5-7,9H,4H2,1-3H3/t5-,6-,7-/m0/s1

InChI Key

ANTSDZJWRUGUEW-ACZMJKKPSA-N

Isomeric SMILES

C[C@H]1C[C@@H](N[C@@H]1C(=O)OC)C

Canonical SMILES

CC1CC(NC1C(=O)OC)C

Origin of Product

United States

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